molecular formula C9H13ClN2O3 B13431723 rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride

Cat. No.: B13431723
M. Wt: 232.66 g/mol
InChI Key: ZMTCXSJVIICIDM-WSZWBAFRSA-N
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Description

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of oxolane carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazolyl group: This step involves the attachment of the 1-methyl-1H-pyrazol-4-yl group to the oxolane ring, often through nucleophilic substitution or coupling reactions.

    Hydrochloride formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid: The free acid form without the hydrochloride salt.

    rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxamide: An amide derivative.

    rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylate: An ester derivative.

Uniqueness

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

(2S,3S)-3-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13;/h4-5,7-8H,2-3H2,1H3,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

ZMTCXSJVIICIDM-WSZWBAFRSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CCO[C@@H]2C(=O)O.Cl

Canonical SMILES

CN1C=C(C=N1)C2CCOC2C(=O)O.Cl

Origin of Product

United States

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